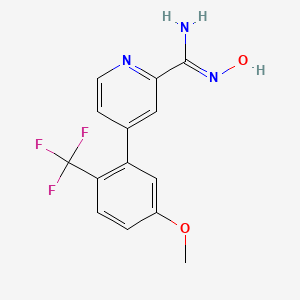![molecular formula C15H23N3S B1417773 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide CAS No. 1154914-67-6](/img/structure/B1417773.png)
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide
Vue d'ensemble
Description
“4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide” is a chemical compound with the CAS Number: 1154914-67-6. Its IUPAC name is N-(2-isopropylphenyl)-4-methyl-1-piperazinecarbothioamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3S/c1-12(2)13-6-4-5-7-14(13)16-15(19)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities : A study by Reddy et al. (2013) synthesized derivatives of this compound, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Antimycobacterial Activity : Jallapally et al. (2014) reported that certain derivatives of this compound were potent antitubercular agents, with low toxicity profiles, against Mycobacterium tuberculosis (Jallapally et al., 2014).
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized novel derivatives and found them to have significant antidepressant and antianxiety activities in behavioral tests on mice (Kumar et al., 2017).
Antibacterial Activity : Babu et al. (2015) created derivatives with potential antimicrobial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).
Cardiotonic Agents : Nate et al. (1987) explored derivatives as new cardiotonic agents, finding that certain modifications in the phenylpiperazino moiety resulted in potent positive inotropic activity (Nate et al., 1987).
Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified piperazine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, which are important for various disease models (Thalji et al., 2013).
Antitumor Activity : Hakobyan et al. (2020) synthesized tertiary amino alcohols and their dihydrochlorides from piperazine derivatives, studying their effects on tumor DNA methylation (Hakobyan et al., 2020).
Anticancer Activity : Jiang et al. (2007) studied a compound closely related to 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide, TM-208, revealing its anticancer activity and metabolic pathways in rats (Jiang et al., 2007).
Platelet Antiaggregating Activity : Ranise et al. (1991) synthesized derivatives showing platelet antiaggregating activity, some even exhibiting moderate hypoglycemic activity (Ranise et al., 1991).
Propriétés
IUPAC Name |
4-methyl-N-(2-propan-2-ylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-12(2)13-6-4-5-7-14(13)16-15(19)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEARSPMYBWDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



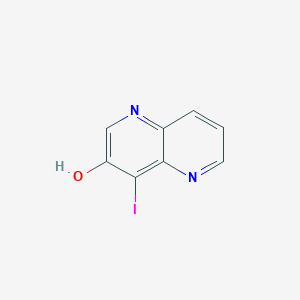
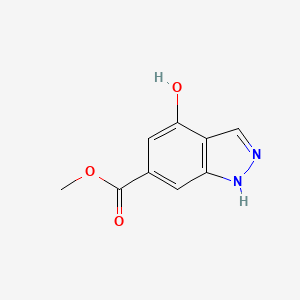
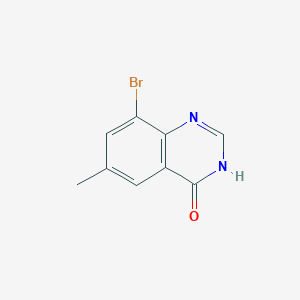
![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)

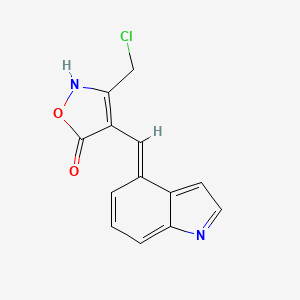
![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)
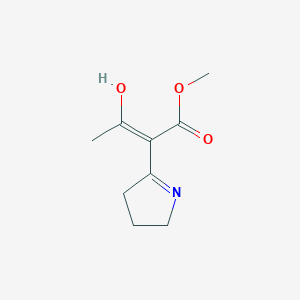
![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)
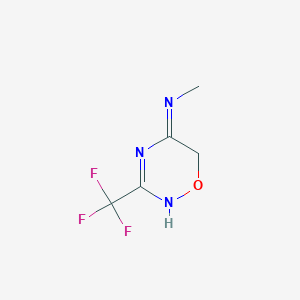
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)
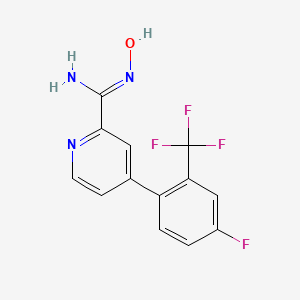
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)
